molecular formula C19H23NOS B2933010 N-((1-(thiophen-3-yl)cyclopentyl)methyl)-2-(m-tolyl)acetamide CAS No. 2034517-35-4

N-((1-(thiophen-3-yl)cyclopentyl)methyl)-2-(m-tolyl)acetamide

Cat. No.: B2933010
CAS No.: 2034517-35-4
M. Wt: 313.46
InChI Key: VUTHESJOBUYWOD-UHFFFAOYSA-N
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Description

N-((1-(Thiophen-3-yl)cyclopentyl)methyl)-2-(m-tolyl)acetamide is a synthetic acetamide derivative characterized by a cyclopentylmethyl-thiophene core and an m-tolylacetamide side chain.

Properties

IUPAC Name

2-(3-methylphenyl)-N-[(1-thiophen-3-ylcyclopentyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NOS/c1-15-5-4-6-16(11-15)12-18(21)20-14-19(8-2-3-9-19)17-7-10-22-13-17/h4-7,10-11,13H,2-3,8-9,12,14H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTHESJOBUYWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC2(CCCC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Thiazoline Derivatives (MAO Inhibitors)

Example Compound: N-[1-(((3-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide (4a)

  • Structural Differences : Replaces thiophene with a thiazole ring and introduces a p-tolyl substituent.
  • Bioactivity : Targets MAO enzymes, implicated in neurodegenerative diseases. The absence of thiophene in 4a may reduce aromatic interactions compared to the target compound.

Cyclobutane-Based Acetamides

Example Compound : 2-[(1S,3S)-3-Acetyl-2,2-dimethylcyclobutyl]-N-(m-tolyl)acetamide

  • Structural Differences : Cyclobutyl group replaces cyclopentyl-thiophene; stereochemistry (1S,3S) enhances rigidity.
  • Crystallography : Exhibits N–H···O and C–H···O hydrogen bonds, stabilizing the crystal lattice. The target compound’s thiophene may disrupt similar interactions, altering solubility.
  • Synthesis: Derived from pinonic acid, a terpene precursor, highlighting cost-effective chiral synthesis vs. the target’s synthetic route.

Thiophene-Tetrazole Hybrids

Example Compound : N-(2-(1H-tetrazol-5-yl)-5-(m-tolyl)thiophen-3-yl)acetamide (3b)

  • Structural Differences : Tetrazole substituent replaces cyclopentylmethyl group.
  • Physical Properties : Higher melting point (190–191°C vs. ~180°C estimated for the target) due to tetrazole’s polarity.
  • Bioactivity : Tetrazole’s bioisosteric mimicry of carboxylates may enhance binding to metalloenzymes, unlike the target’s neutral cyclopentyl group.

Dichlorophenyl-Thiazole Acetamides

Example Compound : 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

  • Structural Differences : Thiazole replaces thiophene; dichlorophenyl group increases electronegativity.
  • Crystallography : Exhibits N–H···N hydrogen bonds forming 1-D chains. The target’s thiophene may engage in weaker C–H···S interactions, affecting packing stability.
  • Bioactivity : Dichlorophenyl groups enhance antimicrobial activity, whereas the m-tolyl group in the target may prioritize CNS permeability.

Complex Therapeutic Acetamides

Example Compound : Goxalapladib (CAS-412950-27-7)

  • Structural Differences : Trifluoromethyl biphenyl and naphthyridine moieties replace thiophene-cyclopentyl groups.
  • Therapeutic Use : Targets atherosclerosis via lipoprotein-associated phospholipase A2 inhibition. The target’s simpler structure may lack this specificity but offers synthetic accessibility.

Research Implications

  • Synthetic Accessibility : The target compound’s thiophene-cyclopentyl core balances synthetic complexity and aromatic functionality, contrasting with terpene-derived cyclobutane analogs or multi-step naphthyridine systems .
  • Bioactivity Prediction : The m-tolyl group may enhance blood-brain barrier penetration compared to dichlorophenyl or tetrazole-containing analogs .
  • Crystallographic Insights : Hydrogen bonding patterns in cyclobutane acetamides suggest that the target’s thiophene could reduce crystal stability but improve solubility.

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